Mosliciguat is classified under the category of sGC stimulators. It was discovered through targeted medicinal chemistry efforts aimed at enhancing the physicochemical and pharmacokinetic properties of existing compounds in this class. The chemical structure of mosliciguat is characterized by its complex molecular framework, which includes multiple functional groups designed to optimize its biological activity .
The synthesis of mosliciguat follows a detailed protocol outlined in patent WO2014012934. The process involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
Mosliciguat's molecular structure can be represented as follows:
The structural analysis indicates a complex arrangement featuring multiple rings and functional groups that contribute to its activity as an sGC activator. The presence of a tetrahydroquinoline core is particularly significant for its biological function .
Mosliciguat engages in several key chemical reactions that underpin its mechanism of action:
The specific reaction pathways involve binding interactions with the heme group of sGC, leading to conformational changes that enhance enzyme activity .
The mechanism of action for mosliciguat involves several critical processes:
Data from clinical trials indicate that single doses can lead to sustained reductions in pulmonary artery pressure and improvements in oxygenation metrics .
Mosliciguat exhibits several notable physical and chemical properties:
Additional analyses include assessments of melting point, pH stability range, and degradation pathways under various environmental conditions .
Oxidative stress emerges as a central pathophysiological driver in pulmonary vascular diseases by fundamentally altering the redox equilibrium of sGC. Reactive oxygen species (ROS), including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻), accumulate in the pulmonary vasculature due to endothelial dysfunction, mitochondrial impairment, and inflammation. These oxidants directly attack the sGC heme moiety, promoting its oxidation (Fe³⁺ state) or complete removal, resulting in the heme-deficient apo-sGC isoform [2] [6]. This redox shift has profound functional consequences:
Table 1: Impact of Oxidative Stress on Soluble Guanylate Cyclase (sGC) Isoforms
sGC Isoform | Heme Status | NO Responsiveness | Catalytic Activity | Prevalence in PH |
---|---|---|---|---|
Reduced (Native) | Fe²⁺ | High | High | Decreased under oxidative stress |
Oxidized | Fe³⁺ | Very Low | Low | Increased in established PH |
Apo (Heme-free) | Absent | None | None (without activators) | Dominant in severe oxidative stress |
Experimental models confirm this pathophysiology. In minipigs with thromboxane-induced pulmonary hypertension, oxidative stress induced by agents like ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one) rapidly converts reduced sGC to its oxidized/apo forms, blunting responses to NO donors and heme-dependent sGC stimulators. Conversely, the vasodilatory effects of sGC activators like mosliciguat, which target apo-sGC, are enhanced under these conditions [2] [6]. Similarly, in hypoxic dog models of PH, the degree of hypoxia-induced pulmonary vasoconstriction correlates directly with biomarkers of oxidative stress and sGC heme oxidation [6].
Existing therapeutics targeting the NO-sGC-cGMP pathway face significant limitations in the oxidative environments characteristic of advanced pulmonary vascular diseases. These limitations stem primarily from their dependence on the presence and integrity of the reduced sGC heme moiety:
Table 2: Limitations of Conventional Therapeutics Targeting the NO-sGC-cGMP Pathway in Oxidative Environments
Therapeutic Class | Example Agents | Core Limitation in Oxidative Stress | Key Clinical Drawbacks in Advanced PH |
---|---|---|---|
NO Donors / iNO | Inhaled NO, Nitroprusside | Dependent on reduced heme-sGC; ineffective if oxidized/apo | Short duration; NO resistance (∼40%); rebound PH; toxicity |
PDE5 Inhibitors | Sildenafil, Tadalafil | Depend on functional sGC to generate cGMP | Limited efficacy in PH-ILD; systemic side effects |
sGC Stimulators | Riociguat, Vericiguat | Require reduced heme-sGC; lose efficacy if oxidized/apo | Hypotension; variable efficacy in high oxidative stress; not for Group 3 PH |
sGC Activators (Mosliciguat) | BAY 1237592 | Targets apo/oxidized sGC; works independently of heme/NO | Under investigation; designed for lung selectivity |
The fundamental problem unifying these limitations is the heme-dependence of conventional agents. As oxidative stress worsens—a near-universal feature of severe and chronic PH, especially PH associated with lung parenchymal diseases like ILD—the pool of targetable reduced heme-sGC shrinks, rendering these therapies progressively less effective. This creates a critical therapeutic gap for patients with advanced disease or conditions characterized by high baseline oxidative stress [2] [5] [6].
Targeting apo-sGC represents a mechanistically rational and therapeutically promising strategy for overcoming the limitations of conventional NO-sGC-cGMP pathway therapeutics, particularly in oxidative cardiopulmonary environments. This rationale is built on three pillars:
Biochemical Precision for Dysfunctional sGC:sGC activators like mosliciguat (BAY 1237592) are specifically designed to bind and activate the heme-free (apo) form of sGC. Structurally, mosliciguat mimics the conformation of the NO-heme complex, binding to the vacant heme pocket of apo-sGC and inducing a similar conformational change that stimulates cGMP production. This action is completely independent of NO and functional heme [2] [6] [10]. Importantly, mosliciguat also activates oxidized sGC (Fe³⁺-sGC), further broadening its applicability in oxidative disease states where both isoforms predominate [2] [5] [6]. This mechanism bypasses the core defect in oxidant-rich pulmonary vasculature, offering therapeutic activity where NO donors, PDE5is, and sGC stimulators fail.
Preclinical Proof of Concept:
Table 3: Key Preclinical and Clinical Evidence Supporting Apo-sGC Targeting with Mosliciguat
Evidence Type | Model/Setting | Key Finding(s) | Significance |
---|---|---|---|
Biochemical | Purified sGC enzymes | Activates apo-sGC and oxidized sGC; NO- and heme-independent | Targets dysfunctional sGC isoforms prevalent in oxidative stress |
Preclinical (Hemodynamic) | Thromboxane-induced PH minipigs | Inhaled: Selective PAP reduction (↓PAP, no ↓SAP); IV: No selectivity | Proof of lung-selective effect via inhalation |
Preclinical (Oxidative Stress) | Minipigs + ODQ (sGC oxidant) | Enhanced PAP reduction with mosliciguat vs. blunted response to riociguat/NO | Superior efficacy in oxidative environment |
Preclinical (V/Q Matching) | Unilateral broncho-occlusion minipig | PAP reduction without ventilation/perfusion mismatch | Safety advantage in PH with lung disease (e.g., PH-ILD) |
Clinical (Phase 1b ATMOS) | PH Patients (PAH/CTEPH; N=38) | Peak PVR reductions up to 38.1%; efficacy in iNO non-responders; ~40h half-life | Potent, durable, & broad activity; supports once-daily dosing |
The collective biochemical, preclinical, and early clinical data provide a compelling rationale for mosliciguat as a paradigm-shifting therapeutic approach. By specifically targeting the dysfunctional apo-sGC enzyme pool prevalent in oxidative cardiopulmonary diseases like PH and PH-ILD, and leveraging inhaled delivery for pulmonary selectivity, mosliciguat addresses fundamental limitations of current therapeutics [2] [5] [6]. Its progression into Phase 2 trials for PH-ILD (PHocus study) focuses on a patient population with high unmet need and no approved therapies, offering the potential for significant clinical impact [7] [8].
Table 4: Chemical Identifiers for Mosliciguat (BAY 1237592)
Property | Identifier |
---|---|
Systematic Name | (5S)-5-[2-(4-Carboxyphenyl)ethyl-[2-[2-[[2-chloro-4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid |
Synonyms | BAY 1237592; BAY-1237592; BAY1237592 |
CAS Registry Number | 2231749-54-3 |
Molecular Formula | C₄₁H₃₆ClF₃N₂O₅ |
Molecular Weight | 729.19 g/mol |
PubChem CID | 154572869 |
InChI Key | HFCWZVGKWGOBKV-QNGWXLTQSA-N |
Canonical SMILES | C1CC@@HN(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7